molecular formula C22H26N4O4S B4842078 3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole

3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole

Cat. No. B4842078
M. Wt: 442.5 g/mol
InChI Key: LLHBWTJFXVQIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may exert its antiproliferative activity through the inhibition of DNA synthesis and cell cycle progression. It may also exert its antimicrobial and antifungal activities through the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and exhibit potent antimicrobial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole in lab experiments is its potent antiproliferative, antimicrobial, and antifungal activities. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole. One potential direction is the development of more efficient and cost-effective synthesis methods. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, such as cancer and infectious diseases. Additionally, the compound's potential use as a fluorescent probe for the detection of metal ions could also be further explored.

Scientific Research Applications

3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antiproliferative, antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-propoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-3-5-13-30-20-11-6-16(14-19(20)26(27)28)15-31-22-23-21(24-25-22)17-7-9-18(10-8-17)29-12-4-2/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBWTJFXVQIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CSC2=NNC(=N2)C3=CC=C(C=C3)OCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-propoxyphenyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole

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